Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Bifunctional Tert-butyl Derivatives : Meyers et al. (2009) described scalable synthetic routes to the previously unknown tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the one . This derivative serves as a convenient entry point for further selective derivation, accessing chemical spaces complementary to piperidine ring systems, showcasing its potential in synthesizing novel compounds for scientific research Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Organic letters, 11(16), 3523-5.
Reactivity with N,N-Dimethylformamide Dimethyl Acetal : Moskalenko and Boev (2012) explored the reactivity of a compound similar to tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate, showing its potential to undergo reactions with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This highlights the compound's utility in synthetic chemistry for generating diverse molecular architectures Moskalenko, A. I., & Boev, V. (2012). Russian Journal of Organic Chemistry, 48, 1379-1381.
Structural and Functional Insights
Mirror Symmetry and Molecular Structure : Dong et al. (1999) reported the crystal structure of a tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, demonstrating the molecule's imposed mirror symmetry and detailed conformation, which could be analogous to the structural and conformational characteristics of this compound. Such structural insights are crucial for understanding the compound's reactivity and potential applications in materials science and molecular engineering Dong, Y., Yun, H., Suh, J.-M., Ahn, Y., & Ha, H. (1999). Acta Crystallographica Section C-crystal Structure Communications, 55, 2088-2090.
Application in Drug Discovery
Novel Spiro Scaffolds for Drug Discovery : Jenkins et al. (2009) designed and synthesized novel spiro scaffolds inspired by bioactive natural products. These scaffolds, which could be structurally related to this compound, offer a robust framework for drug discovery, providing a versatile base for the development of a lead generation library. This demonstrates the compound's potential utility in the creation of bioactive molecules Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P., Nikolakopoulos, G., ... Quinn, R. (2009). The Journal of organic chemistry, 74(3), 1304-13.
Properties
IUPAC Name |
tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-19-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHKXRNPQSVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CO2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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